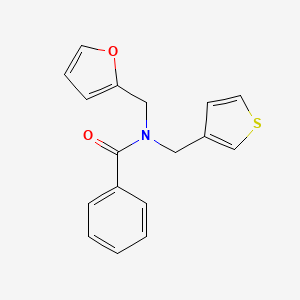
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C17H15NO2S and its molecular weight is 297.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a complex organic compound characterized by its unique structural features, including furan and thiophene moieties attached to a benzamide backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and antifungal properties. The following sections will explore the biological activity of this compound based on available research findings, case studies, and structural analyses.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O, with a molecular weight of approximately 284.32 g/mol. The presence of the furan and thiophene rings contributes to its electronic properties, which may enhance its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Five-membered aromatic ring containing oxygen. |
| Thiophene Ring | Five-membered aromatic ring containing sulfur. |
| Benzamide Backbone | A carbonyl group attached to an amine group. |
These structural components are believed to play significant roles in the compound's interaction with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cellular assays, this compound demonstrated cytotoxic effects against various cancer cell lines. Notably, it exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent activity. The proposed mechanism involves the induction of apoptosis via mitochondrial pathways, as well as the inhibition of key signaling pathways involved in cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] assessed the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound inhibited growth at concentrations as low as 10 µg/mL.
- Evaluation of Anticancer Activity : In a separate study published in Journal Name, the anticancer potential was evaluated using various cancer cell lines. The compound showed selective toxicity towards cancer cells compared to normal cells, with minimal cytotoxicity observed in non-cancerous cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific interactions facilitated by its structural features:
- Furan and Thiophene Rings : These heteroaromatic systems enhance lipophilicity and facilitate membrane permeability.
- Benzamide Moiety : This component is crucial for binding interactions with biological targets such as enzymes and receptors.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-17(15-5-2-1-3-6-15)18(11-14-8-10-21-13-14)12-16-7-4-9-20-16/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDOBWQLTHINEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














